molecular formula C22H21N3O6S B2616904 Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946330-19-4

Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2616904
CAS RN: 946330-19-4
M. Wt: 455.49
InChI Key: HOYWJZXMJQSVDU-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common moiety in many bioactive molecules . It also contains a tetrahydroquinazoline ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of products, including pharmaceuticals, dyes, rubber products, and many more .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Single crystal X-ray diffraction method (SCXRDM) is also commonly used to analyze the crystal structures .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various types of organic reactions, including condensation reactions, cross-coupling reactions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the empirical formula, molecular weight, and other properties can be determined .

Scientific Research Applications

Synthesis and Structural Analysis

Quinazoline derivatives, including those with complex substitutions, are often synthesized for their structural uniqueness and potential biological activity. For example, the work by Markosyan et al. (2000) delves into the synthesis and structural elucidation of a hexahydrospiro(benzo[h]quinazoline) derivative, showcasing the intricate reactions and analytical techniques involved in developing such compounds (Markosyan et al., 2000). Similarly, the synthesis of novel quinazolines with antimicrobial properties by Desai et al. (2007) underscores the chemical versatility and potential application of these compounds in developing new therapeutic agents (Desai et al., 2007).

Potential Biological Applications

The structural complexity of quinazoline derivatives lends itself to a variety of biological investigations. For instance, Szakonyi et al. (2002) explored the synthesis of a tetrahydroquinoline derivative, highlighting its significance as a constrained amino acid system, potentially relevant in peptide research and drug design (Szakonyi et al., 2002). Additionally, the study by El‐Badawi et al. (2002) on N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides reveals the exploration of quinazoline derivatives for their biological activities, further illustrating the breadth of research applications for these compounds (El‐Badawi et al., 2002).

Mechanism of Action

Safety and Hazards

The safety and hazards of similar compounds can vary widely depending on their specific structures and properties. Some compounds may be hazardous if ingested or if they come into contact with the skin or eyes .

Future Directions

The future directions for research on similar compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these types of compounds .

properties

CAS RN

946330-19-4

Molecular Formula

C22H21N3O6S

Molecular Weight

455.49

IUPAC Name

methyl 3-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C22H21N3O6S/c1-29-21(28)14-5-6-15-16(10-14)24-22(32)25(20(15)27)8-2-3-19(26)23-11-13-4-7-17-18(9-13)31-12-30-17/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,23,26)(H,24,32)

InChI Key

HOYWJZXMJQSVDU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC4=C(C=C3)OCO4

solubility

not available

Origin of Product

United States

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